molecular formula C14H10BrNO3S B481948 2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 41335-45-9

2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B481948
CAS RN: 41335-45-9
M. Wt: 352.2g/mol
InChI Key: HEMLKQMQAFHMID-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a bromophenyl group, indicating the presence of a bromine atom attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Bromophenylacetic acid can be prepared through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The compound, due to the presence of the bromophenyl group, might undergo reactions such as the Suzuki-Miyaura cross-coupling, which is a common reaction for brominated aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, 4-Bromophenylacetic acid is a white solid with a honey-like odor .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some bromophenyl compounds have been found to exhibit anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care due to the potential for bromine to cause irritation or burns .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLKQMQAFHMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

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